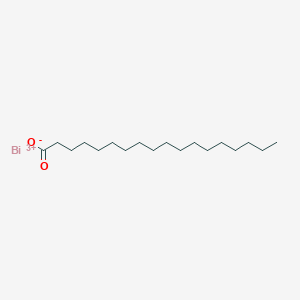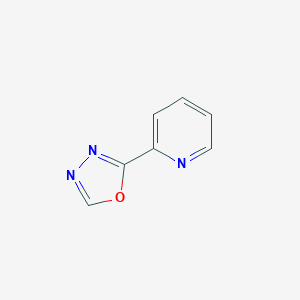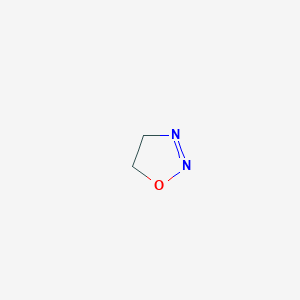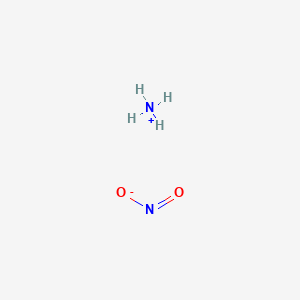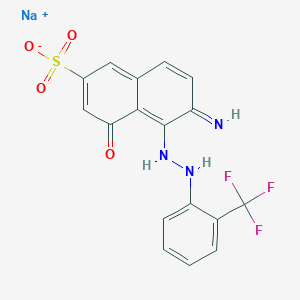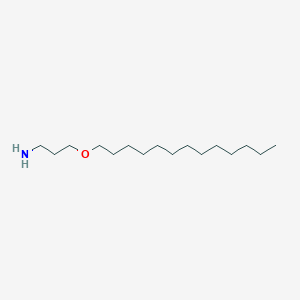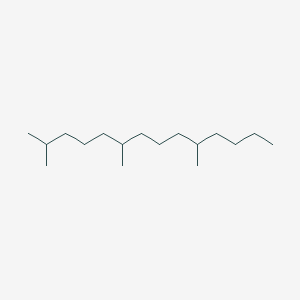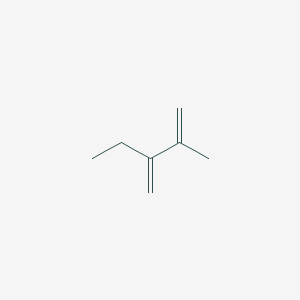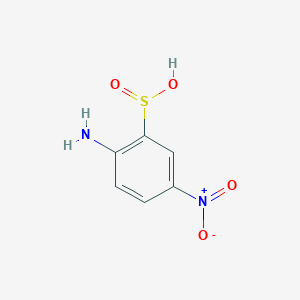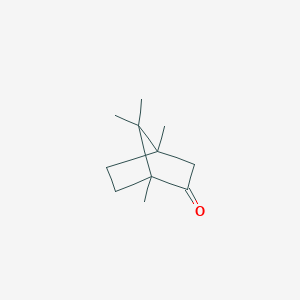
Bromodifluorophosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromodifluorophosphine sulfide (BDPS) is a chemical compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. It is a colorless liquid that is highly reactive and can be used in various chemical reactions.
Mecanismo De Acción
Bromodifluorophosphine sulfide is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also act as a Lewis acid, accepting electrons from other molecules. The mechanism of action of Bromodifluorophosphine sulfide depends on the specific reaction it is involved in.
Efectos Bioquímicos Y Fisiológicos
Bromodifluorophosphine sulfide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and only used in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromodifluorophosphine sulfide has several advantages in lab experiments, such as its high reactivity and versatility. It can be used in various chemical reactions and can be easily synthesized. However, it also has limitations, such as its toxicity and the need for specialized equipment and handling procedures.
Direcciones Futuras
There are several future directions for the research and development of Bromodifluorophosphine sulfide. One potential area of study is its use in the preparation of new drugs and pesticides. It can also be used in the development of new materials, such as polymers and coatings. Additionally, further studies are needed to understand its biochemical and physiological effects and to develop safe handling procedures.
Métodos De Síntesis
Bromodifluorophosphine sulfide can be synthesized by reacting bromodifluorophosphine with sulfur in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified using various techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
Bromodifluorophosphine sulfide has several potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds and the preparation of organophosphorus compounds. It is also used in the development of new drugs and pesticides.
Propiedades
Número CAS |
13706-09-7 |
|---|---|
Nombre del producto |
Bromodifluorophosphine sulfide |
Fórmula molecular |
BrF2PS |
Peso molecular |
180.94 g/mol |
Nombre IUPAC |
bromo-difluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/BrF2PS/c1-4(2,3)5 |
Clave InChI |
HOJMYXKQIBDQOG-UHFFFAOYSA-N |
SMILES |
FP(=S)(F)Br |
SMILES canónico |
FP(=S)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



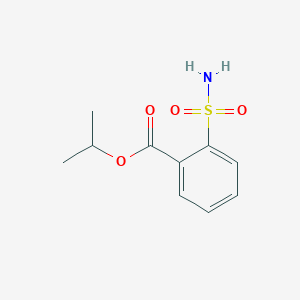
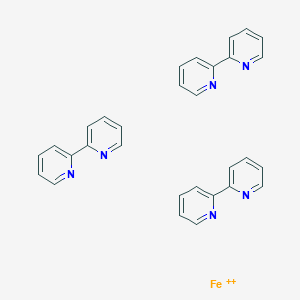
![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)

